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molecular formula C13H16ClNO B8744343 5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE CAS No. 63520-60-5

5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE

Cat. No. B8744343
M. Wt: 237.72 g/mol
InChI Key: LYAWGVFUGRUFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166064

Procedure details

To a stirred solution of 2-(3-aminosulfonylphenyl)-propan-2-ol (26.5 grams) in tetrahyrofuran was added sodium hydride (5.2 grams of a 60% dispersion in mineral oil) in several portions. Once hydrogen evolution had subsided, 4-chloro-2,6-diisopropylphenylisocyanate (30.8 grams) was added in one portion, and the resulting mixture was heated to reflux for twelve hours. The mixture was then cooled to room temperature and concentrated in vacuo. The resulting foam was dissolved in water, made basic with 1N sodium hydroxide and extracted with two portions of 1:1 ether/hexane. The aqueous layer was acidified with 1N hydrochloric acid, and the resulting white solid was filtered, washed with water and dried. This afforded 50 grams of a white solid which was recrystallized from wet ethyl acetate/hexane afforded the title compound, melting point 160.5-162.0° C.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]([OH:14])([CH3:13])[CH3:12])[CH:8]=[CH:9][CH:10]=1)(=[O:4])=[O:3].[H-].[Na+].[H][H].[Cl:19][C:20]1[CH:25]=[C:24]([CH:26]([CH3:28])[CH3:27])[C:23]([N:29]=[C:30]=[O:31])=[C:22]([CH:32]([CH3:34])[CH3:33])[CH:21]=1>O1CCCC1>[Cl:19][C:20]1[CH:21]=[C:22]([CH:32]([CH3:34])[CH3:33])[C:23]([NH:29][C:30]([NH:1][S:2]([C:5]2[CH:6]=[C:7]([C:11]([OH:14])([CH3:12])[CH3:13])[CH:8]=[CH:9][CH:10]=2)(=[O:3])=[O:4])=[O:31])=[C:24]([CH:26]([CH3:28])[CH3:27])[CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
NS(=O)(=O)C=1C=C(C=CC1)C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30.8 g
Type
reactant
Smiles
ClC1=CC(=C(C(=C1)C(C)C)N=C=O)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for twelve hours
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting foam was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with two portions of 1:1 ether/hexane
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This afforded 50 grams of a white solid which was recrystallized from wet ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=C1)C(C)C)NC(=O)NS(=O)(=O)C=1C=C(C=CC1)C(C)(C)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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